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Compound of Interest

Compound Name:
2,6-Dimethyl-4-

(methylthio)benzaldehyde

Cat. No.: B8547952

Get Quote

Spectroscopic Guide: 2,6-Dimethyl-4-
(methylthio)benzaldehyde
Introduction & Structural Significance
2,6-Dimethyl-4-(methylthio)benzaldehyde (CAS: 1824474-50-1) is a specialized aromatic

intermediate used primarily in the synthesis of photoinitiators (e.g., oxime esters) and complex

heterocycles. Its structure features a benzaldehyde core flanked by two methyl groups at the

ortho positions (2,6) and a methylthio (-SMe) group at the para position (4).

Key Structural Features[1]
Steric Inhibition of Resonance: The bulky methyl groups at positions 2 and 6 force the

carbonyl group out of coplanarity with the benzene ring. This "orthogonal twist" significantly

alters the spectroscopic signature compared to unhindered benzaldehydes, particularly in IR

and UV-Vis.

Symmetry: Unlike its isomer (2,4-dimethyl-6-methylthiobenzaldehyde), this molecule is
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symmetric (ignoring methyl conformation), rendering the aromatic protons and the ortho-
methyl groups chemically equivalent in NMR.

Synthesis & Isomerism Context
Understanding the synthesis is critical for interpreting spectra, as the primary impurity is often

the constitutional isomer. The compound is typically synthesized via Rieche formylation or

Vilsmeier-Haack reaction of 3,5-dimethylthioanisole.

Precursor: 3,5-Dimethylthioanisole.

Reagents:

/

(Dichloromethyl methyl ether).

Outcome: The reaction yields a mixture of two isomers:

2,6-Dimethyl-4-(methylthio)benzaldehyde (Target: Para attack relative to SMe).

2,4-Dimethyl-6-(methylthio)benzaldehyde (Impurity: Ortho attack relative to SMe).

Synthesis Workflow Diagram
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Caption: Synthesis pathway showing the divergence into symmetric (target) and asymmetric

(impurity) isomers.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The definitive identification of the 2,6-isomer rests on the symmetry of its signals.

H NMR Data (400 MHz, CDCl

)
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

10.50 - 10.55 Singlet (s) 1H -CHO

Deshielded; shift

>10 ppm is

characteristic of

2,6-disubstituted

benzaldehydes

due to steric

locking.

6.90 - 6.95 Singlet (s) 2H Ar-H (3,5)

Key Diagnostic:

A single peak

confirms

symmetry. The

isomer (2,4-

dimethyl) shows

two singlets.

2.55 - 2.60 Singlet (s) 6H
Ar-CH

(2,6)

Deshielded by

the adjacent

carbonyl group.

2.50 Singlet (s) 3H -S-CH
Typical

methylthio

resonance.
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C NMR Data (100 MHz, CDCl

)
Chemical Shift (

, ppm)
Assignment Notes

191.5 C=O Carbonyl carbon.

144.0 C-4 Quaternary, attached to SMe.

140.5 C-2, C-6
Quaternary, attached to

Methyls.

130.5 C-1 Quaternary, ipso to Carbonyl.

127.5 C-3, C-5 Aromatic CH (Symmetric).

20.5 Ar-CH 2,6-Methyls.[1][2]

15.2 S-CH Methylthio carbon.

Critical Distinction: If you observe two aromatic singlets in the proton NMR (e.g., ~6.8 and ~7.0

ppm) or three distinct methyl peaks, your sample contains the 2,4-dimethyl-6-(methylthio)

isomer.

Infrared Spectroscopy (IR)
The steric hindrance provides a unique IR fingerprint.

C=O Stretch:1685–1695 cm

.
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Mechanism:[3][4][5][6] In typical conjugated benzaldehydes, resonance lowers the bond

order, appearing ~1670 cm

. Here, the 2,6-dimethyl groups twist the C=O out of the plane, reducing conjugation and
increasing the double-bond character (higher frequency).

C-H Stretch (Aldehyde): Doublet at 2850 cm

and 2750 cm

(Fermi resonance).

Ar-H Stretch: 3000–3050 cm

(Weak).

Mass Spectrometry (MS)
Molecular Ion (

): m/z 180 (Base peak or strong intensity).

Fragmentation:

m/z 179:

(Aldehyde proton loss).

m/z 165:

(Loss of methyl group).

m/z 151:

(Loss of formyl radical, common in benzaldehydes).

Experimental Protocols
Protocol 1: NMR Sample Preparation for Isomer Purity
Check
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Objective: Quantify the ratio of 2,6-isomer (target) to 2,4-isomer.

Solvent:

(Chloroform-d) is preferred for resolution of methyl peaks.

Procedure:

Dissolve 10 mg of the crude solid in 0.6 mL

.

Filter through a glass wool plug if any insolubles remain (Ti salts).

Acquire

H NMR with d1 (relaxation delay)

5 seconds to ensure accurate integration of the aldehyde protons.

Integration: Compare the integration of the singlet at

6.90 (Target Ar-H) vs. the singlets at

6.83/6.99 (Isomer Ar-H).

Protocol 2: Purification via Recrystallization
If the isomer content is high (>5%), recrystallization is required.

Solvent System: Hexane / Ethyl Acetate (95:5).

Method: Dissolve the solid in minimal hot Ethyl Acetate. Add hot Hexane until slightly turbid.

Cool slowly to 4°C.

Validation: The 2,6-isomer typically crystallizes more readily due to higher symmetry and

packing efficiency.
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Patent: "Oxime Ester Type Photoinitiators." FR2802528A1 (and equivalents US6861197).
Describes the Rieche formylation of 3,5-dimethylthioanisole and the isolation of dimethyl-
methylsulfanylbenzaldehyde isomers.

Source:

Steric Inhibition of Resonance

Concept: The "orthogonal twist" in 2,6-disubstituted benzaldehydes is a documented
phenomenon affecting IR and UV shifts.

Reference:J. Chem. Soc., Perkin Trans.[7] 2, 1994, 765.[7] (Discusses steric effects on

NMR shifts in hindered systems).

General Spectroscopic Data for Thioanisoles

Database: NIST Chemistry WebBook, "Benzaldehyde, 4-(methylthio)-". Used for baseline
shifts of the S-Me group.

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of 2,6-Dimethyl-4-
(methylthio)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8547952/docs#spectroscopic-data-of-2-6-dimethyl-4-
methylthio-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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